molecular formula C24H38O2 B1238138 5alpha-Bufanolide

5alpha-Bufanolide

Cat. No.: B1238138
M. Wt: 358.6 g/mol
InChI Key: PXOHOSHERMSUCD-SIEHIEJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Bufanolide represents the fundamental aglycone steroid structure for a significant class of natural products known as bufadienolides . These compounds are characterized by a C-24 steroid core and are recognized as the parent structure for a wide range of cardiac-active steroids found in both animal and plant sources, most notably in toad venom (such as the traditional medicine Ch'an Su) and plants from the Kalanchoe genus . As a research reagent, this compound provides scientists with a core scaffold for investigating the structure-activity relationships of derived compounds. The primary research interest in bufadienolides, for which this compound serves as a precursor, revolves around their potent biological activities. These compounds are specifically known for their ability to inhibit the Na+/K+-ATPase pump, a mechanism that underpins their cardiotonic effects and is a major focus of physiological studies . Beyond cardiotonic activity, bufadienolides have demonstrated substantial cytotoxic and anti-tumor properties in preclinical research. Studies show they can induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines, such as prostate cancer (PC-3, DU145), leukemia, and breast cancer cells, often exhibiting IC50 values in the nanomolar range . Their anti-inflammatory potential is also a significant area of investigation . Research Applications: • Precursor for the synthesis and study of complex bufadienolides . • Probe for investigating the inhibition of Na+/K+-ATPase and its downstream cellular effects . • Lead compound in oncological research for exploring novel anti-cancer mechanisms . • Model structure for structure-activity relationship (SAR) studies to enhance potency or reduce toxicity . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes. The manufacturer's information and labeling should be consulted for specific handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(5R)-5-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one

InChI

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17+,18-,19+,20+,21-,23-,24+/m0/s1

InChI Key

PXOHOSHERMSUCD-SIEHIEJTSA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Origin of Product

United States

Occurrence, Isolation, and Characterization Methodologies for Research

Natural Sources and Biodiversity Exploration of Bufadienolides

Bufadienolides, built upon the 5alpha-bufanolide framework, are found in both the animal and plant kingdoms, showcasing a fascinating example of convergent evolution of chemical defense mechanisms.

Amphibian Secretions as a Source for Research

Amphibians, particularly toads of the family Bufonidae, are a well-documented source of bufadienolides. nih.gov These compounds are major components of the toxic secretions produced by the skin glands of these animals, serving as a defense against predators. nih.gov The venom, known as "ChanSu" in traditional Chinese medicine, is derived from the dried secretions of species like Bufo bufo gargarizans or Bufo melanostictus. scielo.br Research has led to the isolation of over 70 bufadienolides from ChanSu, including prominent examples like bufalin (B1668032), cinobufagin (B1669057), and resibufogenin (B1668039). scielo.br

The skin of amphibians from other genera, such as Atelopus, Dendrophryniscus, and Melanophryniscus, also contains these inhibitory compounds. nih.gov For instance, the oocytes of the toad Rhinella alata have been found to contain a variety of bufadienolides, including bufalin. preprints.org The presence of these compounds is widespread, with skin extracts from numerous frog species showing the presence of substances that interact with the Na+, K+-ATPase enzyme, a characteristic activity of bufadienolides. nih.gov

Table 1: Examples of Bufadienolides from Amphibian Sources

Compound Name Amphibian Source Reference
Bufalin Bufo bufo gargarizans, Rhinella alata scielo.brpreprints.org
Cinobufagin Bufo bufo gargarizans scielo.br
Resibufogenin Bufo bufo gargarizans scielo.br
Arenobufagin Bufo bufo gargarizans scielo.br
Bufotalin Bufo bufo gargarizans scielo.br
Marinobufagenin (B191785) Rhinella marina amanote.com

Plant Species as Bioactive Compound Reservoirs

While famously associated with toads, bufadienolides are also synthesized by a variety of plant species. This parallel production in distantly related organisms is a subject of ongoing scientific inquiry. Plants from families such as Apocynaceae, Crassulaceae, and Hyacinthaceae are known to produce these compounds, often as a defense against herbivores.

For example, plants in the Apocynaceae family are known producers of cardiac glycosides, a broader class that includes bufadienolides. tci-thaijo.orgchula.ac.th Similarly, species within the genus Helleborus (part of the Ranunculaceae family), such as Helleborus thibetanus, are sources for bufadienolide isolation. researchgate.net The compound hellebrigenin (B1673045), for instance, was originally isolated from the Christmas rose (Helleborus niger). While the search results highlight the isolation of hellebrigenin-3-hemisuberate from an amphibian source, the parent compound is of plant origin. scielo.br

Advanced Chromatographic Separation and Purification Techniques

The isolation of pure bufadienolides from complex natural extracts is a significant challenge due to the structural similarity of these compounds and their varying polarities. Modern chromatography is indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of bufadienolides. scielo.brscielo.br Preparative HPLC (prep-HPLC) is frequently used as a final polishing step after initial fractionation by other methods. scielo.brscielo.br For instance, after a preliminary separation using High-Speed Counter-Current Chromatography (HSCCC), fractions containing mixtures of bufadienolides like 19-oxo-cinobufagin and cinobufotalin, or cinobufagin and resibufogenin, were successfully resolved using prep-HPLC. scielo.brscielo.br

Reversed-phase columns, such as C18, are commonly employed for separating these compounds. nih.govresearchgate.net In one method, crude samples from toad skin were first run on a C18 column, and the resulting active fractions were further purified using a specialized hydrophilic interaction chromatography column. researchgate.net The mobile phase in HPLC often consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. preprints.org

Solid-Phase Extraction (SPE) Methods in Research

Solid-Phase Extraction (SPE) is a critical tool for the initial cleanup and fractionation of crude extracts, simplifying the mixture before further chromatographic steps. amanote.comnih.gov This technique separates compounds based on their physical and chemical properties. For example, C18 SPE cartridges have been used to extract corticosterone (B1669441) and bufadienolides from water and tissue samples in ecological studies. oup.com

In a targeted approach to purify marinobufagenin from Rhinella marina venom, SPE using cation-exchange cartridges was employed to remove basic components, followed by HPLC for final purification. amanote.com Another innovative strategy utilized hydrophilic interaction liquid chromatography SPE (HILIC-SPE) to separate bufadienolides into two distinct classes: amino acid-conjugated and free forms, which tend to co-elute on standard C18 HPLC columns. nih.govresearchgate.net This class separation method significantly accelerates the discovery process for active compounds. nih.govresearchgate.net

Counter-Current Chromatography Approaches

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for the preparative separation of bufadienolides from crude extracts like ChanSu. scielo.brnih.govresearchgate.netscielo.br

Researchers have developed various two-phase solvent systems for HSCCC separation. A common approach involves a stepwise elution, where the composition of the solvent system is changed during the run to elute compounds with different polarities. For example, a system of petroleum ether–ethyl acetate–methanol–water was used in a stepwise manner (e.g., ratios of 4:6:4:6 followed by 4:6:5:5) to isolate multiple bufadienolides from a single 200 mg sample of crude extract. scielo.brscielo.br Another study used a three-phase solvent system (n-hexane/methyl acetate/acetonitrile/water) for an initial liquid-liquid extraction to enrich minor bufadienolides before HSCCC separation. nih.gov The selection of an appropriate solvent system with ideal partition coefficient (K) values is crucial for a successful separation. mdpi.com

Table 2: Chromatographic Methods for Bufadienolide Isolation

Technique Application Example Solvent System / Column Compounds Isolated Reference
SPE Initial Cleanup C18 Cartridges Bufadienolides, Corticosterone oup.com
SPE Fractionation Cation-exchange Cartridges Marinobufagenin amanote.com
HILIC-SPE Class Separation Hydrophilic Interaction Liquid Chromatography Amino acid-conjugated and unconjugated bufadienolides nih.govresearchgate.net
HSCCC Preparative Separation n-hexane/ethyl acetate/methanol/water (stepwise) Gamabufotalin (B191282), Arenobufagin, Bufalin, etc. nih.gov
HSCCC Preparative Separation petroleum ether–ethyl acetate–methanol–water (stepwise) Arenobufagin, Bufotalin, Cinobufagin, etc. scielo.brscielo.br
Prep-HPLC Final Purification C18 Reversed-Phase 19-oxo-cinobufagin, Cinobufotalin, Resibufogenin scielo.brscielo.br

Spectroscopic and Spectrometric Elucidation of Natural 5alpha-Bufanolides and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the carbon skeleton and the stereochemical arrangement of 5α-bufanolides. researchgate.netiosrjournals.org The analysis of ¹H and ¹³C NMR spectra, along with techniques like COSY, HMQC, HMBC, and NOESY, allows for the complete and unequivocal assignment of all proton and carbon signals. nih.govscielo.br

The characteristic α-pyrone ring at C-17 is a key structural feature of bufadienolides. nih.gov In ¹H NMR spectra, this is evidenced by signals for the olefinic protons H-21, H-22, and H-23. For instance, in one study, these protons appeared at δH 7.69 (dd, H-21), 7.85 (dd, H-22), and 6.29 (dd, H-23). nih.gov The corresponding ¹³C NMR signals for the α-pyrone ring typically appear around δC 119.3 (C-20), 152.3 (C-21), 150.7 (C-22), 114.5 (C-23), and 164.7 (C-24). nih.gov

The stereochemistry of the steroid nucleus, particularly the A/B ring junction, is a defining feature of 5α-bufanolides. The orientation of substituents, such as hydroxyl groups, can be determined by the chemical shifts and coupling constants of their attached protons. For example, a β-oriented proton at C-3 typically shows a chemical shift of less than 4.0 ppm, while an α-oriented proton at the same position appears at a chemical shift greater than 4.0 ppm. nih.gov This is due to the axial position of the β-proton versus the equatorial position of the α-proton. nih.gov NOESY experiments are crucial for confirming these spatial relationships through the observation of nuclear Overhauser effects between nearby protons, such as between H-3β and H-1β or H-5. nih.govnih.gov

The presence and position of additional functional groups on the steroid skeleton can also be determined using NMR. For instance, a hydroxyl group at C-19 is identified by signals for the oxomethylene protons, which appear as mutually coupled doublets in the ¹H NMR spectrum, and a corresponding carbon signal in the ¹³C NMR spectrum. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Selected 5α-Bufanolides

CompoundPosition¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Reference
Bufalin 33.65 (m)71.6 researchgate.net
180.70 (s)16.69 mdpi.com
190.95 (s)22.47 mdpi.com
217.22 (s)148.62 mdpi.com
227.82 (d)146.94 mdpi.com
236.24 (d)115.46 mdpi.com
24-162.48 mdpi.com
Arenobufagin 33.43 (m)71.03 mdpi.com
114.24 (d)73.61 mdpi.com
12-213.73 mdpi.com
180.77 (s)17.60 mdpi.com
191.04 (s)23.79 mdpi.com
217.55150.47 mdpi.com
227.79147.53 mdpi.com
236.30114.89 mdpi.com
24-161.71 mdpi.com
19-Hydroxybufalin 3--
18--
193.83 (d), 3.41 (d)66.17 core.ac.uk
21-150.5 core.ac.uk
22-149.5 core.ac.uk
23-115.56 core.ac.uk
24-164.9 core.ac.uk

Note: This table is a representation and may not be exhaustive. Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 5α-bufanolides and their derivatives. iosrjournals.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly used to ionize these compounds. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of the parent ion. mdpi.comnih.gov The fragmentation of the steroid skeleton and the loss of side chains provide valuable structural information. For instance, in the analysis of bufalin, fragment ions corresponding to the loss of hydroxyl groups have been observed. nih.gov For conjugated bufadienolides, such as those with an arginyl-dicarboxylic acid ester side chain, MS/MS spectra show characteristic fragments corresponding to the steroid skeleton and the side chain. mdpi.com

Ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) is a sensitive and selective method for the quantitative determination of 5α-bufanolides in biological samples, such as rat plasma. phytopurify.comnih.gov This technique often employs multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for Selected 5α-Bufanolides

CompoundIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Bufalin ESI387.4369.6, 351.3 nih.gov
Arenobufagin ESI417.2- chemfaces.com
3-(N-suberoyl argininyl) bufalin ESI699.84383.2 (steroid skeleton), 275.1 (side chain) mdpi.com

Note: The fragmentation patterns can be complex and depend on the specific instrument and conditions used. This table highlights some key reported fragments.

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthetic Routes to 5alpha-Bufanolide Scaffolds

The endogenous production of bufadienolides in mammals, particularly in the adrenal cortex, follows a unique steroidogenic pathway that diverges from the classic route leading to corticosteroids and sex hormones. ahajournals.orgnih.gov

Research indicates that the biosynthesis of mammalian bufadienolides, such as marinobufagenin (B191785), originates from cholesterol. ahajournals.orgnih.govahajournals.org Studies using Y-1 adrenocortical tumor cells demonstrated that inhibiting cholesterol synthesis via 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase also reduces bufadienolide production, confirming cholesterol as the initial precursor. ahajournals.orgnih.gov

Unlike conventional steroidogenesis, this pathway does not appear to rely on the cholesterol side-chain cleavage enzyme complex (P450scc or CYP11A1) to convert cholesterol to pregnenolone. ahajournals.orgnih.govnih.gov Instead, evidence points to an alternative "acidic" pathway, similar to bile acid synthesis, initiated by the enzyme sterol 27-hydroxylase (CYP27A1). ahajournals.org This suggests that 3-beta-hydroxycholanates and other bile acid-like molecules serve as key intermediates in the formation of the bufadienolide skeleton. ahajournals.orgnih.gov

Enzyme/IntermediateRole in Biosynthesis
Cholesterol The primary precursor molecule for the bufadienolide scaffold. ahajournals.orgahajournals.org
HMG-CoA Reductase Enzyme responsible for a rate-limiting step in cholesterol synthesis. ahajournals.orgmdpi.com
CYP27A1 A cytochrome P450 enzyme that initiates the biosynthesis from cholesterol via an acidic bile acid pathway. ahajournals.org
3-beta-hydroxycholanates Cholanic acid derivatives that act as precursors in the synthesis of the bufadienolide ring structure. nih.gov

The proposed biogenetic route to mammalian bufadienolides involves the transformation of cholesterol into bile acid-like intermediates, which are subsequently converted into the final bufadienolide structure. ahajournals.org This pathway was elucidated through studies in rat adrenocortical and human placental cells, which are known sites of marinobufagenin production. ahajournals.org The independence of this pathway from the P450scc system was confirmed using genetically modified Y-1 cell lines that inhibit steroidogenesis through cholesterol side-chain cleavage; these cells were still able to produce the bufadienolide compounds. ahajournals.orgnih.gov

In a different context of biogenetic transformation, studies on the cane toad have revealed that the bufagenin profile changes across the toad's life cycle. acs.org It is postulated that bacteria residing in the toad's parotoid glands mediate the oxidative transformation of adult bufagenins into the hydroxylated derivatives found in eggs and tadpoles, representing a microbiome-mediated biotransformation. acs.org

Steroidogenic Pathway Intermediates and Enzymes

Exogenous Biotransformation Studies by Microorganisms and Cell Cultures

Biotransformation using microorganisms and plant cell cultures has emerged as a powerful and eco-friendly tool for diversifying the structures of bufadienolides. frontiersin.orgresearchgate.net These methods can introduce chemical modifications at specific sites that are challenging to achieve through conventional chemical synthesis, leading to the generation of novel analogues. asm.orgresearchgate.net

A wide range of fungi and bacteria have been shown to effectively metabolize bufadienolide substrates, performing reactions such as hydroxylation, dehydrogenation, isomerization, and deacetylation. frontiersin.orgtandfonline.com For instance, the fungus Alternaria alternata can efficiently hydroxylate cinobufagin (B1669057) at the 12β-position, a reaction that can be completed within eight hours. asm.orgfrontiersin.org Similarly, Cunninghamella blakesleana demonstrates specific 12R-hydroxylation of bufalin (B1668032). acs.org Some microbes, like Fusarium solani, can perform isomerization reactions, converting a 3β-hydroxyl configuration to a 3α-hydroxyl configuration. frontiersin.org The biotransformation of a single substrate can be extensive; for example, Mucor polymorphosporus was found to produce 22 distinct metabolic products from resibufogenin (B1668039). interesjournals.org

Fungal and Microbial Biotransformation of Selected Bufadienolides
MicroorganismSubstrateMajor Transformed ProductsReference
Alternaria alternataCinobufagin12β-hydroxy-cinobufagin, 12β-hydroxyl desacetylcinobufagin (B1670279) asm.orgfrontiersin.org
Alternaria alternataBufotalin3-keto-bufotalin, 12β-hydroxyl-bufotalin tandfonline.com
Cunninghamella blakesleanaBufalin12R-hydroxybufalin, 7β,12R-dihydroxybufalin acs.org
Mucor spinosusBufalin7β,15R-dihydroxybufalin, 5β,7β-dihydroxybufalin acs.org
Mucor polymorphosporusResibufogeninHydroxylation at C-1β, C-5, C-7α, C-7β, C-12α, C-12β, C-16α researchgate.net
Fusarium solaniBufadienolide (3β-OH)Isomerization to 3α-OH configuration frontiersin.org
Bacillus sp. (from cane toad)Marinobufagenin, TelocinobufaginMonohydroxylated derivatives acs.org

Plant cell suspension cultures offer a promising alternative for the controlled production and modification of complex natural products like bufadienolides. nih.govamegroups.org Various plant cell lines have been successfully employed to transform bufadienolide substrates into new metabolites. For example, suspension cultures of Catharanthus roseus and Platycodon grandiflorum were used to biotransform cinobufagin, yielding products such as desacetylcinobufagin and 3-epi-desacetylcinobufagin. frontiersin.orgresearchgate.net Similarly, cell cultures of Saussurea involucrata transformed bufotalin, telocinobufagin, and gamabufotalin (B191282) into eleven different products, several of which were previously unreported compounds. nih.gov These biotransformations include reactions like epimerization, hydroxylation, and glycosylation. nih.gov

Biotransformation of Bufadienolides by Plant Cell Suspension Cultures
Plant Cell CultureSubstrateTransformed ProductsReference
Catharanthus roseusCinobufaginDesacetylcinobufotalin, 3-epi-desacetylcinobufagin, 1β-hydroxyl desacetylcinobufagin frontiersin.orgresearchgate.net
Platycodon grandiflorumCinobufaginDesacetylcinobufagin, Cinobufotalin researchgate.net
Saussurea involucrataBufotalin3-epi-bufotalin, 3-epi-desacetylbufotalin, 3-epi-bufotalin 3-O-β-D-glucoside nih.gov
Saussurea involucrataTelocinobufagin3-dehydroscillarenin, 3-dehydrobufalin, 3-epi-telocinobufagin nih.gov
Saussurea involucrataGamabufotalin3-epi-gamabufotalin, 3-dehydrogamabufotalin nih.gov

Enzymatic modification, particularly glycosylation, is a key strategy for altering the physicochemical properties of bufadienolides, often leading to increased water solubility. frontiersin.orgacs.org Glycosylation typically involves the attachment of sugar moieties to the C-3 hydroxyl group of the steroid scaffold, a reaction catalyzed by enzymes known as glycosyltransferases (GTs). frontiersin.org

Several GTs have been identified and utilized for this purpose. The actinomycete-derived enzyme OleD and its mutant ASP can glycosylate cardiotonic steroids, showing high stereoselectivity for substrates with a 3β-hydroxyl group over their 3α-epimers. frontiersin.orgrsc.org A glycosyltransferase from Asclepias curassavica, named UGT74AN1, has been shown to glycosylate the C-3 position of bufadienolides with high efficiency and regiospecificity. frontiersin.org Another enzyme, YjiC1, has proven effective in glycosylating mixtures of bufadienolides, successfully producing both mono- and di-glycosylated derivatives. frontiersin.orgacs.org

Enzymatic hydrolysis is the reverse of glycosylation, where an enzyme cleaves the sugar group from the aglycone. gizmo.ai This reaction can sometimes occur as an undesired side process during enzymatic glycosylation, for instance, if reaction times are extended, which can lead to a decrease in the yield of the glycosylated product. acs.org

Plant Cell Suspension Cultures for Metabolite Generation

Metabolic Pathways and Metabolite Profiling in Research Models (Non-Human)

The study of how bufadienolides are processed within a living organism is crucial for understanding their biological activity and potential applications. Non-human research models, particularly rodents, serve as foundational systems for elucidating these complex metabolic pathways.

In Vivo Metabolic Fate Analysis of Bufadienolides (e.g., in rats)

The metabolic fate of xenobiotics, including bufadienolides, is typically investigated to understand their absorption, distribution, metabolism, and excretion. In vivo studies in rodent models, such as rats, provide a comprehensive picture of the biotransformation processes that these compounds undergo. The liver is the primary site of metabolism, where a series of enzymatic reactions modify the parent compound to facilitate its detoxification and elimination. nih.govmdpi.com

For bufadienolides, Phase I metabolic reactions are predominant. These transformations introduce or expose functional groups on the steroid skeleton, generally increasing the polarity of the molecule. oasis-lmc.org Common Phase I reactions observed in the metabolism of related compounds in rats include hydroxylation, dehydrogenation, and isomerization. wikipedia.org For instance, studies on the bufadienolide resibufogenin have shown that it is metabolized in liver microsomes through such pathways. wikipedia.org The enzymes primarily responsible for these initial oxidative transformations often belong to the Cytochrome P450 (CYP) superfamily. dshs-koeln.de Specifically, isoforms like CYP3A4 have been implicated in the hydroxylation of bufadienolides. wikipedia.org

Table 1: Primary Phase I Metabolic Transformations of Bufadienolides in Rat Models

Reaction Type Description Enzyme Family Effect on Molecule
Hydroxylation Addition of a hydroxyl (-OH) group to the steroid nucleus. wikipedia.org Cytochrome P450 (e.g., CYP3A4) wikipedia.orgdshs-koeln.de Increases polarity.
Dehydrogenation Removal of hydrogen atoms, often converting a hydroxyl group to a keto group. wikipedia.org Dehydrogenases Alters chemical reactivity.
Isomerization Rearrangement of atoms within the molecule, such as the epimerization of a hydroxyl group (e.g., at C-3). wikipedia.org Isomerases Changes stereochemistry and potentially receptor binding.
Hydrolysis Cleavage of ester linkages, if present on the bufadienolide structure. oasis-lmc.org Esterases Removes acyl groups, exposing hydroxyl groups.

Identification of Research Metabolites and Their Structural Elucidation

The identification of metabolites formed during the in vivo processing of bufadienolides is a critical step in metabolic profiling. This process relies on sophisticated analytical techniques to isolate and determine the precise chemical structure of each metabolic product. nih.gov

In studies involving rats, samples of blood, urine, and tissues are collected after administration of the parent compound. mdpi.com These biological samples are then processed to extract the metabolites. The primary analytical method for identifying and quantifying these compounds is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This technique separates the various components of the mixture and provides mass information that is crucial for determining the molecular formula of the metabolites. mdpi.com

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. nih.govmdpi.com By analyzing the 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can piece together the exact structure of the metabolite, including the position of newly added functional groups and any changes in stereochemistry. mdpi.com For example, the metabolism of the bufadienolide resibufogenin in animal models has been shown to produce several key metabolites. wikipedia.org The major metabolite identified is marinobufagenin, which results from hydroxylation at the 5β-position. wikipedia.org Other identified metabolites include 3-epi-resibufogenin and various other hydroxylated derivatives. wikipedia.org

Table 2: Examples of Identified Bufadienolide Metabolites in Animal Models

Parent Compound Metabolite Metabolic Transformation Method of Identification
Resibufogenin Marinobufagenin (5β-hydroxy-resibufogenin) Hydroxylation wikipedia.org Mass Spectrometry, NMR wikipedia.org
Resibufogenin 3-epi-Resibufogenin Isomerization wikipedia.org Mass Spectrometry, NMR wikipedia.org
Resibufogenin Hydroxylated-Resibufogenin Hydroxylation wikipedia.org Mass Spectrometry wikipedia.org
Resibufogenin Dehydroxylated-Resibufogenin Dehydrogenation/Reduction wikipedia.org Mass Spectrometry wikipedia.org

Chemical Synthesis, Analog Design, and Structure Activity Relationships Sar

Synthetic Methodologies for 5alpha-Bufanolide Core Structures in Research

The construction of the complex steroidal framework of bufanolid_es presents a significant challenge to synthetic chemists. Methodologies are generally pursued through two main avenues: building the molecule from the ground up (total synthesis) or modifying existing, structurally related natural products (semi-synthesis).

Total Synthesis Approaches

Total synthesis provides the ultimate flexibility in structural design, allowing for the creation of the natural product itself as well as analogs that are inaccessible from natural sources. berkeley.edu The synthesis of complex polycyclic natural products, such as those with steroidal cores, often involves powerfully simplifying transformations that enable rapid access to the target structure. berkeley.eduresearchgate.net While a specific total synthesis for the parent this compound is not prominently detailed in recent literature, strategies for constructing related and similarly complex cardenolide and bufadienolide aglycones are well-documented and offer relevant insights. researchgate.netresearchgate.net

Key strategies employed in the synthesis of these intricate scaffolds include:

Convergent Assembly: This approach involves synthesizing different fragments of the molecule separately before joining them at a late stage. For example, the AB-ring and D-ring systems of a steroid might be constructed independently and then coupled to assemble the core skeleton. researchgate.net

Catalytic Cyclizations: Modern catalytic methods, particularly those using palladium, are instrumental in forming the ring systems of steroids from simpler precursors. Palladium-catalyzed dearomatization cyclization has been reported as a key step in generating complex 6,6,6,5-tetracyclic steroid cores. researchgate.net

Strategic Reactions: The total synthesis of complex molecules often relies on a sequence of key reactions. For instance, the synthesis of aspergillide C, a 14-membered macrolide with a related structural motif, utilized a Ferrier-type C-glycosylation and a Trost hydrosilylation as key steps. beilstein-journals.org These types of strategic bond-forming reactions are crucial for achieving the desired stereochemistry and architecture of the final product. beilstein-journals.orgrsc.org

The total synthesis of related complex natural products remains a significant area of research, demonstrating the power of modern synthetic chemistry to build intricate molecular architectures. nih.gov

Semi-Synthetic Modifications of Natural Precursors

Semi-synthesis leverages the complex scaffolds provided by nature, using them as starting materials for chemical modification. nih.gov This approach can be more efficient than total synthesis for producing a range of analogs for studying structure-activity relationships (SAR). researchgate.netnih.gov The process aims to improve various features of a compound, such as its physicochemical, pharmacokinetic, and pharmacodynamic properties. nih.gov

For bufadienolides, semi-synthesis often involves:

Functional Group Manipulation: Modifying existing functional groups on a natural bufadienolide, such as the hydroxyl groups or the lactone ring, can generate new derivatives. For example, a new synthetic analog, methyl isobryophyllinate A, was obtained through the methanolysis of bryophyllin A in a basic solution. nih.gov

Biotransformation: Using enzymes or whole-cell systems to perform specific chemical transformations on a steroid scaffold is a powerful tool. frontiersin.org Enzymatic modifications like hydroxylation, reduction, and dehydrogenation can introduce functionality with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.orgnih.govrsc.org This chemoenzymatic approach is seen as an effective and concise method for producing novel steroidal products. rsc.org

Hybrid Molecule Synthesis: This strategy involves combining the structural features of a bufadienolide with another pharmacologically active molecule to create a hybrid compound with potentially enhanced or novel properties. frontiersin.org

Semi-synthesis is a crucial bridge between natural product chemistry and medicinal chemistry, enabling the exploration of chemical diversity around a core scaffold to optimize biological activity. researchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The development of new this compound analogs is increasingly driven by a rational, mechanism-based approach, complemented by innovative modifications to the fundamental steroid skeleton.

Rational Design Based on Mechanistic Insights

Rational drug design uses the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and selectivity. core.ac.uk For bufadienolides, the primary target is the Na+/K+-ATPase enzyme. frontiersin.orgresearchgate.netresearchgate.net

Key aspects of rational design for bufadienolide analogs include:

Target-Based Design: The known interaction between cardiotonic steroids and the Na+/K+-ATPase allows for structure-based design. By understanding the binding pocket, chemists can design modifications to the bufadienolide structure to improve binding affinity or alter selectivity for different isoforms of the enzyme. researchgate.netnih.gov

Pharmacophore Modeling: This involves identifying the key structural features (the pharmacophore) of active bufadienolides that are essential for their biological effect. Programs can then be used to design new molecules that retain this pharmacophore while having other modified properties. nih.gov

Reducing Off-Target Effects: A major goal is to design analogs with improved therapeutic windows. For instance, research focuses on developing derivatives with weaker inhibition of the Na+/K+-pump to reduce cardiotoxicity, while enhancing their anti-proliferation effects against cancer cells. nih.gov One study identified a bufalin (B1668032) derivative, BF238, as a promising lead for having a better ratio of anticancer effect to cardiotonic activity. nih.gov

This approach moves beyond random screening to a more directed and efficient discovery of potentially superior molecules. core.ac.uk

Novel Steroidal Scaffold Modifications

Beyond simple derivatization, researchers are exploring more profound changes to the steroid nucleus to create entirely new scaffolds. This area of synthesis pushes the boundaries of chemical possibility and can lead to compounds with unique biological profiles.

Recent advances in synthetic chemistry have enabled the construction of novel and complex steroid-like structures. nih.govrsc.org These methods often involve enzymatic processes or advanced organic reactions to modify the core ring structure in ways that were previously unfeasible. nih.govnih.gov Engineered biosynthesis, where genes for specific steroid-modifying enzymes are expressed in host cells (like mammalian cells or microbes), allows for the creation of novel steroids when these enzymes are presented with non-native substrates. nih.gov This approach can generate a wide variety of new compounds for biological testing that would be difficult to produce through traditional organic synthesis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. nih.gov For bufadienolides, extensive SAR studies have been conducted to understand which parts of the molecule are critical for their cytotoxic effects. nih.govacs.org

A detailed analysis of 27 different bufadienolides revealed several key structural features that govern their activity: acs.orgresearchgate.net

The Lactone Ring: The α-pyrone ring at the C-17 position is an essential structural element for activity. nih.gov

Substituents on the Steroid Core: The presence and orientation of hydroxyl groups and other substituents significantly impact potency. A 14β-hydroxyl group is considered crucial, and compounds with this feature are generally more potent than those with a 14,15-epoxy ring. researchgate.net

Stereochemistry: The relative configuration of the A, B, C, and D rings is important. A cis-configuration between the C and D rings is often associated with more potent inhibitors. researchgate.net

Glycosylation: The effect of adding a sugar moiety (glycosylation) at the C-3 position is complex. In some studies, glycosylated bufadienolides like gamabufotalin (B191282) rhamnoside and hellebrin (B89052) showed high growth-inhibitory activity. acs.org However, other analyses suggest that for bufadienolides, unlike cardenolides, glycosylation can sometimes lead to lower cytotoxicity compared to the aglycone (the steroid without the sugar). researchgate.net For example, hellebrin and its aglycone, hellebrigenin (B1673045), were found to have similar in vitro activity levels. acs.org

These findings are often summarized in tables to provide a clear overview for guiding the design of new, potentially more effective analogs.

Table 1: Structure-Activity Relationship (SAR) Findings for Bufadienolides

Compound/Structural Feature Modification Impact on In Vitro Growth Inhibitory Activity Key Finding Citation
Lactone Ring α-pyrone at C-17 Essential The lactone moiety is a critical pharmacophore for activity. nih.gov
C/D Ring Fusion cis-configuration Increased Potency Compounds with a cis-fused C/D ring system are generally more potent inhibitors. researchgate.net
C14 Substitution 14β-hydroxyl group Increased Potency The 14β-hydroxyl group is crucial and more potent than a 14,15-epoxy ring. researchgate.net
C3 Substitution Glycosylation (addition of sugar) Variable Activity can be enhanced (e.g., gamabufotalin rhamnoside) or remain similar (e.g., hellebrin vs. hellebrigenin). acs.org
C-Ring Substituents Oxygenated groups Enhanced Activity Oxygenated substituents in the C ring were found to enhance insecticidal activity. nih.gov

| Genins vs. Glycosides | Removal of sugar (aglycone) | Generally Weaker Activity | Most aglycones (genins) displayed weaker activity than their glycosylated counterparts, with hellebrigenin being a notable exception. | acs.org |

Influence of Steroidal Ring System Substituents on Biological Activities

The biological activity of bufadienolides, including the this compound scaffold, is highly sensitive to the presence and nature of substituent groups on the steroidal rings. Research into various analogs has elucidated the roles of specific functional groups in modulating effects such as cytotoxicity.

Key findings indicate that hydroxyl and acetoxyl groups at specific positions are critical for activity. For instance, the presence of a 14β-hydroxyl group is considered crucial for the cytotoxic effects of many bufadienolides. researchgate.net Its removal or alteration can lead to a significant decrease in potency. Similarly, a substituent at the C-3 position has been shown to have an important influence on cytotoxic activity. nih.gov Modifications at this site, such as the introduction of nitrogen-containing esters, can dramatically alter the compound's potency against cancer cell lines. nih.gov

Furthermore, the 16-acetoxyl group is another key determinant of biological activity. researchgate.net Structure-activity relationship studies comparing various bufadienolides have demonstrated that compounds possessing these specific substitutions often exhibit enhanced inhibitory effects on cancer cell growth.

The following table summarizes the influence of various substituents on the cytotoxic activity of selected bufadienolides.

CompoundKey SubstituentsObserved Biological Activity
Bufalin 3β-OH, 14β-OHPotent antitumor activity. researchgate.net
Cinobufagin (B1669057) 3β-OH, 14β-OH, 16β-acetoxyStrong antitumor activity. researchgate.net
Arenobufagin 3β-OH, 11α-OH, 12-oxo, 14β-OHConsidered one of the most potent antitumor bufanolide (B1219222) steroids. researchgate.net
Hellebrin 3β-glycoside, 5β-OH, 14β-OHHigh proliferation inhibition against cancer cell lines. researchgate.net
Bufotalin 3β-OH, 14β-OH, 16β-acetoxyHigh proliferation inhibition against cancer cell lines. researchgate.net

This table is for illustrative purposes and represents findings from various bufadienolides to demonstrate the principles of substitution effects.

Role of the Lactone Moiety in Receptor Binding

The six-membered unsaturated lactone ring (a diene-lactone) attached at the 17β-position is a defining structural feature of bufadienolides and is integral to their mechanism of action. nih.gov This moiety is essential for the characteristic cardiotonic activity of this class of compounds, which primarily involves the inhibition of the Na+/K+-ATPase enzyme. tci-thaijo.org

The lactone ring contributes to the binding affinity of the molecule to its receptor. The electrophilic nature of the α,β-unsaturated system within the lactone is believed to be a key factor in the interaction with nucleophilic residues in the binding pocket of the Na+/K+-ATPase. While the steroid nucleus ensures proper orientation and initial docking into the receptor site, the lactone moiety is often involved in the crucial interactions that lead to the inhibition of the enzyme's function. tci-thaijo.org This principle, where an α,β-unsaturated lactone acts as a reactive center for binding to biological targets, is also observed in other classes of natural products, such as sesquiterpene lactones, which target proteins involved in inflammatory signaling pathways. mdpi.com

Stereochemical Effects on Biological Potency

The three-dimensional arrangement of the this compound structure, or its stereochemistry, has a profound impact on its biological potency. The fusion of the steroid rings can create different spatial geometries, which in turn affects how the molecule fits into its biological receptor.

The orientation of the hydroxyl group at C-14 is also stereochemically vital. In cardioactive glycosides, the 14β-configuration is considered the "normal" and active form. researchgate.net This specific orientation is essential for proper binding to the Na+/K+-ATPase receptor and for eliciting the biological response.

The table below illustrates how stereochemistry can influence biological potency.

Stereochemical FeatureExample ConfigurationGeneral Effect on Potency
A/B Ring Fusion 5α (trans)Generally results in a flatter molecular shape.
A/B Ring Fusion 5β (cis)Creates a bent molecular shape; common in many highly potent bufadienolides like Bufalin.
C/D Ring Fusion cisAssociated with the most potent cancer cell growth inhibitors. researchgate.net
C/D Ring Fusion transGenerally associated with lower potency compared to C/D cis analogs.
C-14 Substituent 14β-OHConsidered essential for the potent biological activity of cardioactive steroids. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action

Identification and Characterization of Primary Molecular Targets

The initial and most critical interaction of 5alpha-bufanolide is with ion pumps on the cell surface, which dictates its primary pharmacological effects.

The principal molecular target for this compound, like other cardiotonic steroids, is the Na+/K+-ATPase enzyme, an essential ion pump found in the plasma membrane of all animal cells. chula.ac.thtci-thaijo.org This enzyme is a heterodimer consisting of a catalytic α subunit and a glycosylated β subunit. frontiersin.org Bufadienolides bind to a site on the extracellular face of the α-subunit, inhibiting the pump's activity. sci-hub.se This inhibition prevents the transport of sodium (Na+) out of the cell and potassium (K+) into the cell, leading to an increase in intracellular Na+ concentration. frontiersin.org

The structure of the bufadienolide is crucial for its binding and inhibitory activity. The cis-fusion of the A/B and C/D rings in the steroid backbone is considered a key pharmacophore for its interaction with Na+/K+-ATPase. jyoungpharm.orgresearchgate.net While detailed crystallographic studies for this compound are not available, research on the related compound bufalin (B1668032) (a 5-beta isomer) shows it binds within a cavity formed by the transmembrane segments αM1-6 of the α-subunit. sci-hub.sepnas.org

The Na+/K+-ATPase α-subunit exists in four different isoforms (α1, α2, α3, and α4), which exhibit distinct tissue distribution and sensitivities to cardiotonic steroids. frontiersin.org The α1 isoform is ubiquitously expressed, whereas α2 is prominent in cardiomyocytes and nerve cells, α3 in nerve cells, and α4 in the testis. frontiersin.org Studies on various bufadienolides have demonstrated differential inhibitory effects on cancer cells expressing mutated forms of the Na+/K+-ATPase α1-subunit, suggesting that interactions are isoform-specific. nih.govacs.org This isoform selectivity is a critical determinant of the tissue-specific effects of these compounds.

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of effects on other ion transport systems, most notably leading to an increase in intracellular calcium (Ca2+) levels. spandidos-publications.com The primary mechanism for this is the alteration of the Na+/Ca2+ exchanger (NCX) activity. The elevated intracellular Na+ concentration resulting from Na+/K+-ATPase inhibition reduces the electrochemical gradient that drives the NCX to extrude Ca2+ from the cell. This leads to a net increase in the intracellular Ca2+ concentration, an effect referred to as Ca2+ influx. chula.ac.thtci-thaijo.org

This elevation in cytoplasmic Ca2+ is a key event that links the initial pump inhibition to many of the subsequent downstream signaling events. In human monocytic cells, studies with bufalin have shown that the inhibition of the Na+/K+-ATPase induces calcium influx, which is a necessary step for the activation of Protein Kinase C (PKC) and the subsequent signaling cascades. nih.gov While this compound is known to act as an ion channel modulator, its effects are primarily understood through this indirect regulation of the NCX secondary to Na+/K+-ATPase inhibition. mdpi.comgoogleapis.comjustia.com

The interaction between a ligand like this compound and its receptor, the Na+/K+-ATPase, is governed by specific kinetic parameters, including the rates of association (on-rate) and dissociation (off-rate), which together determine the binding affinity. frontiersin.orgwikipedia.org The duration that the ligand-receptor complex persists, known as residence time, is increasingly recognized as a critical factor for in vivo efficacy. nih.govuniversiteitleiden.nl

While specific kinetic data for this compound is not extensively documented, studies on related bufadienolides provide insight into these dynamics. For instance, binding studies comparing bufalin to the well-known cardenolide ouabain (B1677812) revealed that while both compounds bind to the same site on the Na+/K+-ATPase, bufalin exhibits a considerably higher affinity. nih.gov Crystallographic and kinetic analyses of bufalin and digoxin (B3395198) bound to the Na+/K+-ATPase have provided detailed structural insights into these interactions, showing how different parts of the steroid core and lactone ring influence binding. pnas.orgnih.gov These studies underscore that the binding kinetics are highly dependent on the specific chemical structure of the cardiotonic steroid.

Modulation of Other Ion Channels and Transporters (e.g., Ca2+ influx)

Elucidation of Intracellular Signaling Pathway Modulation

The changes in intracellular ion concentrations triggered by this compound's interaction with Na+/K+-ATPase activate multiple downstream signaling pathways that are central to cellular regulation.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes like proliferation, differentiation, and apoptosis. thermofisher.com There are three major MAPK families: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase. thermofisher.com

Research on bufadienolides has demonstrated their ability to modulate these pathways. sci-hub.se A study focusing on bufalin found that it selectively activates the ERK pathway over other MAPKs. nih.gov This activation was shown to be a direct consequence of the initial Na+/K+-ATPase inhibition and the subsequent Ca2+ influx and PKC activation. The inhibition of the ERK cascade with specific inhibitors abolished the downstream gene expression induced by bufalin, confirming the pathway's role. nih.gov Interestingly, the same study noted that the p38 MAP kinase pathway can exert a negative regulatory effect on bufalin-mediated ERK activation, suggesting complex cross-talk between these signaling modules. nih.gov While direct evidence for this compound is limited, the mechanisms observed for bufalin are considered representative of the bufadienolide class.

Table 1: Effects of Bufadienolides on MAPK Signaling Components

Compound Class Target Pathway Specific Kinase Observed Effect Downstream Consequence Reference
Bufadienolide (Bufalin) MAPK/ERK ERK Selective Activation Induction of c-fos and inflammatory cytokine genes nih.gov
Bufadienolide (Bufalin) MAPK p38 MAPK Activation Negative regulation of ERK activation nih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling axis that promotes cell growth, survival, and proliferation while inhibiting apoptosis. wikipedia.orgmdpi.com Dysregulation of this pathway is a common feature in many diseases. mdpi.com

Several studies have established that bufadienolides are potent inhibitors of this pathway. researchgate.net Treatment with bufadienolides has been shown to block the AKT signaling pathway, leading to the induction of both apoptosis and autophagy in cancer cells. spandidos-publications.com The inhibitory effect extends to key downstream components of the pathway. For example, a mixture of bufadienolides was found to inhibit the phosphorylation of mTOR and its downstream effectors, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This inhibition ultimately leads to a decrease in the expression of cell cycle regulators like cyclin D1, causing cell cycle arrest in the G1 phase. nih.gov These findings indicate that the PI3K/Akt/mTOR pathway is a significant target through which bufadienolides, including presumably this compound, exert their effects on cell growth and survival. researchgate.netspandidos-publications.com

Table 2: Effects of Bufadienolides on PI3K/Akt/mTOR Signaling

Compound Class Target Kinase Downstream Effector Observed Effect Cellular Outcome Reference
Bufadienolides Akt - Inhibition of phosphorylation Induction of apoptosis and autophagy spandidos-publications.com
Bufadienolides mTOR p70S6K1, 4E-BP1 Inhibition of phosphorylation Inhibition of protein synthesis nih.gov
Bufadienolides mTOR Cyclin D1, Rb Decreased expression/phosphorylation G1 cell cycle arrest nih.gov

Wnt/β-Catenin Signaling Involvement

The Wnt/β-catenin signaling pathway is crucial for hair follicle development, regeneration, and growth. mdpi.com It is a primary regulator of hair cells, including outer root sheath cells, hair matrix cells, and dermal papilla cells, during hair morphogenesis and regeneration. mdpi.com The pathway also initiates the anagen (growth) phase of the hair cycle. mdpi.com β-catenin, a key protein in this pathway, has two main functions: regulating cell-to-cell adhesion and controlling gene transcription. medchemexpress.com Its activity is associated with several types of cancer when it is mutated or overexpressed. medchemexpress.com

In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". nih.gov However, when a Wnt ligand binds to its receptors, this complex is disrupted, allowing β-catenin to accumulate, move to the nucleus, and activate target genes. nih.gov Research has shown that bufalin, a related bufadienolide, can influence Wnt/β-catenin signaling. nih.gov Studies in liver cancer cells have demonstrated that activated Wnt signaling can alter cellular metabolism by suppressing certain transcription factors. nih.gov

JAK/STAT Pathway Interactions

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling by cytokine receptors and plays a critical role in immune responses and blood cell formation. medchemexpress.com This pathway is initiated when cytokines bind to their receptors, leading to the activation of JAKs. medchemexpress.com Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of specific genes. medchemexpress.com The JAK/STAT pathway includes four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6). medchemexpress.com

Dysregulation of the JAK/STAT pathway has been implicated in various diseases, including inflammatory conditions and cancers. medchemexpress.commdpi.com Specifically, bufalin has been shown to interact with this pathway. It inhibits the activation of JAK2 and STAT3, which in turn affects the expression of downstream targets like Bcl2, Mcl-1, survivin, and VEGF. nih.gov This inhibition of JAK/STAT signaling has been observed to reduce tumor growth and angiogenesis in animal models. nih.gov

TRAIL/TRAIL-R Signaling Activation

Tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a protein that can trigger apoptosis, or programmed cell death, in cancer cells by binding to its death receptors, DR4 and DR5. nih.gov This binding initiates a signaling cascade that leads to the activation of caspases, which are enzymes that execute the process of apoptosis. nih.govmdpi.com The TRAIL pathway is a promising target for cancer therapy because of its ability to selectively kill malignant cells. researchgate.netucl.ac.uk

The process begins with TRAIL binding to DR4 or DR5, which then recruits other proteins to form a death-inducing signaling complex (DISC). nih.govmdpi.com This complex activates caspase-8, which can then directly activate other caspases or trigger the mitochondrial (intrinsic) apoptosis pathway. nih.govmdpi.com Some bufadienolides, have been found to enhance the sensitivity of cancer cells to TRAIL-induced apoptosis. researchgate.net

EGFR and c-MET Pathway Modulation

The epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-MET) are both receptor tyrosine kinases that, when activated, can promote tumor cell proliferation, survival, and invasion. nih.govnih.gov These two pathways often have overlapping downstream signaling molecules, such as AKT and MAPK. nih.gov Overexpression and aberrant activation of both EGFR and c-MET have been observed in various cancers, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com

Crosstalk between the EGFR and c-MET pathways is a known mechanism of resistance to therapies that target only one of these receptors. mdpi.comdovepress.com For instance, amplification of the c-MET gene can lead to resistance to EGFR inhibitors. mdpi.comdovepress.com Consequently, dual blockade of both EGFR and c-MET has been investigated as a therapeutic strategy. nih.govnih.gov Research has shown that combining inhibitors for both pathways can lead to enhanced anti-tumor activity in preclinical models. nih.govnih.gov MCLA-129, a bispecific antibody targeting both EGFR and c-MET, is currently being explored in clinical trials for NSCLC. merus.nl

Cellular Responses and Mechanistic Outcomes in Research Models

Induction of Apoptosis Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. fucoidan-life.com It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The extrinsic pathway is triggered by the binding of ligands like TRAIL to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which activates caspase-9. nih.govplos.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. fucoidan-life.comnih.gov

Bufalin has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov In glioma cells, bufalin induces apoptosis by upregulating the expression of cleaved caspase-3 and PARP. nih.gov It also activates the mitochondrial apoptotic pathway. nih.gov In lung adenocarcinoma cells, bufalin triggers mitochondria-dependent apoptosis, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. nih.gov

Autophagy Modulation and Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. numberanalytics.comnih.gov This "self-eating" mechanism is crucial for cell survival, especially under conditions of stress. nih.gov The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and then fuses with a lysosome for degradation. numberanalytics.com Autophagy plays a complex role in cancer, as it can both promote cell survival and contribute to cell death.

Dysregulation of autophagy is implicated in various diseases, including neurodegenerative disorders. keystonesymposia.org In the context of cancer, bufalin has been shown to induce autophagy in glioma cells. nih.gov This process is linked to the inactivation of the mTOR pathway and the activation of the ERK1/2 pathway. nih.gov Cbl-b, a protein involved in the process, promotes bufalin-induced autophagy by inactivating mTOR. nih.gov The modulation of autophagy by compounds like bufalin highlights its potential as a therapeutic target.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The induction of cellular stress through the generation of reactive oxygen species (ROS) is a significant mechanism of action for bufadienolides like bufalin. ROS are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage, ultimately triggering programmed cell death pathways in cancer cells.

Research demonstrates that bufalin consistently leads to ROS production across various cancer types. nih.govresearchgate.net In human colon cancer cells (HT-29 and Caco-2), bufalin treatment was found to activate an autophagy pathway that was directly linked to the generation of ROS. researchgate.netnih.gov This process was not associated with typical markers of apoptosis, suggesting a distinct mechanism of cell death in these cells. researchgate.net The study identified that the ROS production subsequently activated the c-Jun NH(2)-terminal kinase (JNK) pathway, which in turn increased the expression of essential autophagy proteins like ATG5 and Beclin-1. researchgate.netnih.gov The critical role of ROS in this cascade was confirmed when ROS antioxidants, such as N-acetylcysteine, successfully attenuated the bufalin-induced autophagy. researchgate.net

Similarly, in human lung adenocarcinoma cells, bufalin was shown to induce apoptosis through a ROS-dependent mitochondrial death pathway. spandidos-publications.com Treatment with bufalin led to the generation of ROS throughout the cell, which acted as an upstream signal for the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. spandidos-publications.com This event is a crucial step in initiating mitochondrial-mediated apoptosis. The use of an ROS scavenger not only inhibited ROS generation but also blocked Bax translocation and subsequent caspase-3 activation, protecting the cells from bufalin-induced death. spandidos-publications.com

Further mechanistic insight comes from studies on neuroblastoma cells, where bufalin's antitumor effects were attributed to the targeting of the mitochondrial electron transport chain (ETC). chula.ac.th Disruption of the ETC by bufalin leads to ROS accumulation, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm, which activates the caspase cascade and induces apoptosis. chula.ac.th The central role of ROS was again highlighted by the observation that an antioxidant could significantly reverse the bufalin-induced apoptosis. chula.ac.th

Cell LineObserved EffectKey MediatorsReference
HT-29 & Caco-2 (Colon Cancer)Induction of autophagy-mediated cell deathROS, JNK, ATG5, Beclin-1 researchgate.netnih.gov
ASTC-a-1 (Lung Adenocarcinoma)Induction of apoptosisROS, Bax translocation, Caspase-3 spandidos-publications.com
SK-N-BE(2) & SH-SY5Y (Neuroblastoma)Induction of apoptosisROS, Electron Transport Chain disruption chula.ac.th

Calcium Homeostasis Perturbation

Bufadienolides, as cardiac glycosides, are known to interfere with fundamental ion transport processes, leading to significant disruptions in cellular calcium (Ca2+) homeostasis. The force of myocardial contraction is directly related to the cycling of intracellular calcium, making its regulation critical. tci-thaijo.org The primary mechanism for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase enzyme, a pump essential for maintaining sodium and potassium gradients across the cell membrane. tci-thaijo.orgnih.gov Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.

Beyond this general mechanism, specific bufadienolides have been shown to directly affect calcium channels. A study on the derivative bufalin demonstrated that it inhibits L-type Ca2+ channels in rat ventricular myocytes in a concentration-dependent manner. This inhibition of calcium influx leads to a negative inotropic effect, or a decrease in the force of myocardial contraction. The protective effects of bufalin on the heart in certain contexts may be determined by this inhibitory action on L-type Ca2+ channels and the subsequent decrease in intracellular Ca2+.

The disruption of calcium homeostasis is a recognized factor in the pathology of numerous conditions. researchgate.net Persistently elevated intracellular Ca2+ levels can trigger various cellular stress responses, including endoplasmic reticulum (ER) stress and, ultimately, programmed cell death. bmj.com While the cardiotonic effects are most studied, the ability of bufadienolides to perturb calcium balance is a key component of their broader cellular impact.

CompoundTargetMechanismResulting EffectReference
BufalinL-type Ca2+ Channels (Rat Ventricular Myocytes)Concentration-dependent blockade of the channelReduced intracellular Ca2+ and decreased cell shortening
Cardiac Glycosides (General Class)Na+/K+-ATPaseInhibition of the sodium pumpIncreased intracellular Na+, leading to increased intracellular Ca2+ via Na+/Ca2+ exchanger tci-thaijo.orgnih.gov

Impact on Tumor Microenvironment and Macrophage Polarization (mechanistic)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression and therapeutic response. nih.gov Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. nih.gov In many cancers, the TME is immunosuppressive, with a predominance of M2 macrophages that promote tumor growth, angiogenesis, and metastasis. nih.gov

The bufadienolide derivative bufalin has demonstrated a significant ability to modulate the TME by mechanistically shifting the balance from M2 to M1 macrophages. nih.govnih.gov In hepatocellular carcinoma models, bufalin was shown to function as an antitumor immune modulator that drives the polarization of M2 TAMs toward an M1 phenotype. nih.gov This repolarization led to the suppression of the tumor through the activation of an effector T-cell immune response. nih.gov

The underlying mechanism for this M1 polarization involves the NF-κB signaling pathway. nih.gov Bufalin was found to inhibit the overexpression of the p50 NF-κB subunit. This action alters the balance of NF-κB dimers in the nucleus, favoring the formation of p65-p50 heterodimers over p50 homodimers. nih.gov The accumulation of the p65-p50 complex activates NF-κB signaling, which is crucial for producing immunostimulatory cytokines that drive M1 polarization and subsequent antitumor T-cell responses. nih.gov

Another key mechanism involves the SRC-3/MIF pathway, particularly in the context of chemoresistant colorectal cancer. mdpi.com Bufalin was shown to target the Steroid Receptor Coactivator-3 (SRC-3) protein in chemoresistant cells. mdpi.comnih.gov This targeting leads to a reduction in the release of Macrophage Migration Inhibitory Factor (MIF), a cytokine that promotes M2 polarization. mdpi.com By inhibiting this pathway, bufalin effectively reduces the M2 polarization induced by chemoresistant cancer cells. mdpi.com

Furthermore, bufalin impacts the TME by suppressing angiogenesis. It has been shown to inhibit TME-mediated angiogenesis by targeting the STAT3 signaling pathway in vascular endothelial cells, thereby downregulating the expression of pro-angiogenic genes like VEGF and PDGFA.

MechanismTarget PathwayKey MoleculesOutcomeReference
Macrophage RepolarizationNF-κB Signalingp50 subunit, p65-p50 heterodimerShifts TAMs from M2 to M1 phenotype, enhancing anti-tumor immunity. nih.govnih.gov
Macrophage RepolarizationSRC-3/MIF PathwaySRC-3, Macrophage Migration Inhibitory Factor (MIF)Reduces MIF release from chemoresistant cells, inhibiting M2 polarization. mdpi.comnih.gov
Anti-AngiogenesisSTAT3 SignalingSTAT3, VEGF, PDGFASuppresses TME-mediated angiogenesis by acting on vascular endothelial cells.

Preclinical Biological Activity Studies in Advanced Research Models Non Human

In Vitro Cellular Model Systems for Mechanistic Evaluation

In vitro studies using cultured cell lines are fundamental for elucidating the molecular mechanisms underlying the biological effects of compounds like 5α-bufanolide. These models allow for controlled investigations into cellular responses, signaling pathways, and dose-dependent effects.

Application in Cancer Cell Lines

The cytotoxic and anti-proliferative properties of bufalin (B1668032), a prominent 5α-bufanolide derivative, have been extensively studied across a wide array of cancer cell lines. Research indicates that bufalin can induce cell death through various mechanisms, including apoptosis, and can inhibit cell proliferation by arresting the cell cycle. nih.govnih.gov

Leukemia: In human myeloid leukemia cell lines such as HL-60, U937, and ML1, bufalin has been shown to induce differentiation towards monocyte/macrophage-like cells. nih.gov At nanomolar concentrations, it can arrest the cell cycle at different phases, depending on the cell line. nih.gov For instance, in ML1 cells, growth is preferentially decreased at the G2 phase, while in U937 cells, the arrest occurs at the S and G2 phases. nih.gov Studies have also demonstrated bufalin's ability to synergistically enhance the differentiation-inducing effects of other agents in HL60 and U937 cells. nih.gov

Breast Cancer: Bufalin has demonstrated anti-tumor effects in various breast cancer cell lines, including those with different estrogen receptor (ER-alpha) statuses. nih.gov It has been shown to sensitize breast cancer cells to apoptosis induced by other therapeutic agents. nih.gov In vitro studies using cell lines like MCF-7 and MDA-MB-231 have been instrumental in this research. nih.govculturecollections.org.uk

Prostate Cancer: Research has shown that bufadienolides, including bufalin, can induce apoptosis more significantly in prostate cancer cells compared to normal breast epithelial cells. nih.gov Cell lines such as PC-3, DU145, and LNCaP are commonly used models in prostate cancer research to study the effects of compounds like 5α-bufanolide. nih.govlupinepublishers.commedsci.org

Gastric Cancer: The inhibitory effects of bufalin on gastric cancer have been observed in various human gastric cancer cell lines, including MKN-1, MKN-28, MKN-45, and SGC-7901. medsci.orgmdpi.comnih.gov Studies have shown that bufalin can inhibit proliferation and induce apoptosis in these cells. mdpi.com The cytotoxic activity can be dependent on the cell line and the treatment schedule when used in combination with other chemotherapeutic agents. nih.govnih.gov

Liver Cancer: Bufalin has shown anti-tumor activities in hepatocellular carcinoma (HCC) cell lines. nih.gov While the induction of apoptosis has been observed, the detailed molecular mechanisms are still under investigation. nih.gov Human liver cancer cell lines like HepG2 are frequently used to study the effects of potential anti-cancer agents. mdpi.comarchivesofmedicalscience.com

Table 1: Investigated Cancer Cell Lines and Observed Effects of 5α-Bufanolide Derivatives

Cancer Type Cell Line(s) Key Findings
Leukemia HL-60, U937, ML1 Induces differentiation, cell cycle arrest. nih.gov
Breast Cancer MCF-7, MDA-MB-231 Sensitizes cells to apoptosis. nih.govnih.gov
Prostate Cancer PC-3, DU145, LNCaP Induces significant apoptosis. nih.govnih.govlupinepublishers.com
Gastric Cancer MKN-1, MKN-28, MKN-45, SGC-7901 Inhibits proliferation, induces apoptosis. medsci.orgmdpi.comnih.gov
Liver Cancer HepG2 Induces apoptosis. nih.govmdpi.comarchivesofmedicalscience.com

Investigations in Brain Cell Models for Specific Pathways

The investigation of 5α-bufanolide and its analogs extends to brain cell models to understand their effects on the central nervous system. A study on the bufadienolide cinobufagin (B1669057), a related compound, explored its effects on human astrocyte (GHA) and neuronal (HCN-2) cell lines. nih.gov This research revealed that cinobufagin induced a rise in intracellular calcium levels and cytotoxicity in astrocytes but not in neuronal cells. nih.gov The cytotoxic effect in astrocytes was linked to calcium influx and the production of reactive oxygen species (ROS). nih.gov Such studies are crucial for understanding the cell-type-specific responses and potential neurological effects of these compounds. The complexity of the brain, with its various cell types like neurons, astrocytes, and microglia, necessitates the use of these models to dissect specific cellular and molecular pathways. news-medical.netmit.edu

Organ-on-a-Chip and 3D Cell Culture Models for Complex Systems

While traditional 2D cell cultures provide valuable insights, they often fail to replicate the complex three-dimensional microenvironment of tissues. Organ-on-a-chip and 3D cell culture models are emerging as powerful tools to bridge this gap. These advanced models can more accurately mimic the physiological and pathological conditions of human organs. While specific studies on 5α-bufanolide using these advanced models are not yet widely reported, the development of patient-derived organoids and tumor spheroids for various cancers, including breast and liver cancer, offers promising platforms for future preclinical evaluation of this compound. china-oncology.com These models can provide more predictive data on drug efficacy and toxicity before moving to in vivo studies.

In Vivo Non-Human Animal Model Investigations

In vivo studies in animal models are a critical step in preclinical research, providing information on the systemic effects, efficacy, and potential toxicity of a compound in a living organism. cureraredisease.org

Rodent Models (e.g., mice) for Disease Pathobiology Research

Rodent models, particularly mice, are widely used in cancer research due to their genetic and physiological similarities to humans. nih.gov Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of compounds like bufalin. researchgate.net For instance, bufalin has been shown to inhibit tumor growth in mice xenotransplanted with human breast cancer cells (MDA-MB-231) and pancreatic cancer cells. researchgate.net These studies allow for the assessment of a drug's ability to reduce tumor size and inhibit metastasis in a living system. cureraredisease.org Rodent models are also pivotal in studying the pathobiology of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. accscience.commdpi.com

Genetically Engineered Mouse (GEM) Models for Mechanistic Insights

Genetically engineered mouse (GEM) models, where specific genes are altered to mimic human diseases, provide deeper mechanistic insights into disease progression and treatment response. nih.gov These models can be designed to carry specific mutations found in human cancers, allowing for the study of targeted therapies. Humanized mouse models, which are immunodeficient mice reconstituted with a human immune system, are particularly valuable for evaluating immunotherapies. championsoncology.comcam.ac.uk While specific studies utilizing GEM models for 5α-bufanolide are still emerging, these advanced models hold great potential for dissecting the compound's interaction with the tumor microenvironment and the immune system, paving the way for more targeted and effective therapeutic strategies.

Table 2: Compound Names Mentioned

Compound Name
5α-Bufanolide
Bufalin
Cinobufagin
Digitoxigenin
Ouabain (B1677812)
Gamabufotalin (B191282) rhamnoside
Bufotalin
Hellebrin (B89052)
Digoxin (B3395198)
Arenobufagin
Cinobufagin
All-trans retinoic acid
1α,25-dihydroxyvitamin D3
4'-demethylepipodophyllotoxin ethylidene-β-D-glucoside (VP16)
Human gamma-interferon
Human rTNF-alpha
Finasteride
SKF105,657
UK117,026
2-aminoethoxydiphenyl borate
SKF96365
Thapsigargin
U73122
N-acetylcysteine
5-fluorouracil (5-FU)
Cisplatin (CDDP)
Oxaliplatin (L-OHP)
Lycopene
Styrylpyrone derivative (SPD)
Tamoxifen
Estradiol
Genistein
Diallyl disulfide
Cisplatin

Evaluation of Biological Effects in Specific Tissues or Organs (e.g., myocardial contractility in isolated tissues)

Preclinical research utilizing advanced non-human models has been instrumental in characterizing the biological activities of bufadienolides in specific tissues and organs. While direct studies on 5alpha-Bufanolide are not available in the reviewed scientific literature, research on related bufadienolide compounds provides significant insights into their potential physiological effects, particularly on myocardial and smooth muscle contractility.

Studies on isolated cardiac tissues and cells have demonstrated that various bufadienolides can modulate myocardial contractility. For instance, marinobufagenin (B191785) has been shown to enhance cardiac contractility in mice. nih.gov This effect is attributed to its interaction with the α1 Na+/K+-ATPase subunit, leading to an increase in the force of heart muscle contraction. nih.gov Similarly, novel synthetic derivatives of bufalin, such as bufalin 2,3-ene and bufalin 3,4-ene, have been observed to increase the force of contraction in cultured primary cardiomyocytes from quails. mdpi.com

Conversely, some bufadienolides exhibit inhibitory effects on cardiac muscle. Cinobufagin, a major component of Chan Su, has been found to decrease the contractility of isolated adult rat ventricular myocytes. nih.govnih.gov This action is linked to its ability to inhibit L-type Ca2+ currents and reduce intracellular Ca2+ transients, which are crucial for muscle contraction. nih.govnih.govresearchgate.net

The influence of bufadienolides extends to other types of muscle tissue. In studies using isolated rat jejunum, the bufadienolides epoxyscillirosidin, cotyledoside, and tyledoside D were all found to induce smooth muscle contraction. nih.govscispace.com This suggests a potential role for these compounds in modulating gastrointestinal motility. nih.govscispace.com

Beyond muscle tissue, bufadienolides have been investigated for their effects on other specific cell types and tissues. Bufalin has demonstrated anti-fibrotic effects in cardiac fibroblasts, suggesting a role in mitigating cardiac remodeling after injury. mdpi.comresearchgate.netresearchgate.net In pancreatic cancer models, a combination of bufadienolides from a Chansu injection, when used with erlotinib, showed no overt toxicity to the heart, liver, or kidneys in mice, as determined by histological analysis. nih.gov Furthermore, some bufadienolide-enriched fractions from plant sources have been shown to inhibit human myometrial contractility in vitro, indicating a potential for therapeutic application in conditions related to uterine contractions. researchgate.net

It is important to note that the specific effects and their potencies can vary significantly between different bufadienolide compounds. The following table summarizes the observed biological effects of various bufadienolides on specific tissues or organs in preclinical, non-human models.

Interactive Data Table: Effects of Various Bufadienolides on Specific Tissues/Organs

CompoundTissue/Organ ModelBiological EffectResearch Findings
Marinobufagenin Isolated murine heartEnhanced Myocardial ContractilityInteracts with the α1 Na+/K+-ATPase subunit to increase inotropy. nih.gov
Bufalin Derivatives (2,3-ene and 3,4-ene) Quail primary cardiomyocytesIncreased Force of ContractionDemonstrated a positive inotropic effect at concentrations of 80–100 nM. mdpi.com
Cinobufagin Isolated adult rat ventricular myocytesDecreased Myocardial ContractilityInhibits L-type Ca2+ channels, leading to reduced intracellular Ca2+ and contractility. nih.govnih.govresearchgate.net
Epoxyscillirosidin Isolated rat jejunumInduced Smooth Muscle ContractionCaused contraction of jejunal smooth muscle. nih.govscispace.com
Cotyledoside Isolated rat jejunumInduced Smooth Muscle ContractionCaused contraction of jejunal smooth muscle. nih.govscispace.com
Tyledoside D Isolated rat jejunumInduced Smooth Muscle ContractionCaused contraction of jejunal smooth muscle. nih.govscispace.com
Bufalin Murine cardiac fibroblastsAnti-fibrotic EffectsAttenuated cardiac fibrosis, suggesting a role in preventing cardiac remodeling. mdpi.comresearchgate.net
Bufadienolide-enriched fraction (from Kalanchoe pinnata) Human myometrium (in vitro)Inhibited Myometrial ContractilityDemonstrated a dose-dependent reduction in the strength of myometrial contractions. researchgate.net

Advanced Research Methodologies and Computational Approaches

Omics-Based Research for Comprehensive Mechanistic Understanding

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a particular stimulus. In the context of bufanolides, these approaches have been instrumental in elucidating their mechanisms of action.

Proteomics, the large-scale study of proteins, has been employed to identify the molecular targets and signaling pathways affected by bufanolides. By comparing the protein profiles of cells before and after treatment, researchers can identify proteins whose expression levels are significantly altered.

One key study utilized two quantitative proteomic methods, isobaric tags for relative and absolute quantitation (iTRAQ) and label-free analysis, to investigate the effects of bufalin (B1668032) on human A549 lung cancer cells. nih.gov This dual-pronged approach led to the identification of thousands of proteins, with a significant number showing differential expression upon bufalin treatment. nih.gov Specifically, in the iTRAQ analysis, 273 proteins were found to be upregulated and 802 were downregulated. nih.gov Bioinformatic analysis of these differentially expressed proteins suggested the involvement of pathways related to oxidative stress and the regulation of gene expression. nih.gov

Further investigation into osteosarcoma cells using a comparative proteomics approach identified 24 differentially expressed proteins following bufalin treatment. researchgate.net These proteins were mainly involved in cell metabolism, apoptosis, and the organization of the cytoskeleton. researchgate.net A notable finding was the significant decrease in Heat shock protein 27 (Hsp27), which was shown to play a critical role in bufalin-induced apoptosis. plos.org Similar proteomic studies in Hela cells have also revealed changes in protein expression profiles following bufalin administration. researchgate.net

These proteomic studies provide a global view of the cellular response to bufalin, highlighting key proteins and pathways that are modulated by the compound.

Table 1: Selected Proteins Differentially Expressed in Response to Bufalin Treatment This table is for illustrative purposes based on available data and may not be exhaustive.

Cell LineProteomic TechniqueDifferentially Expressed Protein (Example)Implicated PathwayReference
A549 (Lung Cancer)iTRAQ, Label-freeFibronectinCell Migration, Oxidative Stress nih.gov
U2OS (Osteosarcoma)2DE, MALDI-TOF/TOF MSHeat shock protein 27 (Hsp27)Apoptosis, Cellular Metabolism plos.org
MKN-45, HGC-27 (Gastric Cancer)Human Proteome MicroarrayAnnexin A2, TUBb, HSPA8, HSPA9Cell Proliferation and Migration researchgate.net

Metabolomics for Cellular Metabolic Alterations

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. ebi.ac.ukcancer.gov This approach can reveal how a compound like a bufanolide (B1219222) alters the metabolic landscape of a cell, which is often reprogrammed in disease states like cancer. nih.gov

Research integrating metabolomics has shown that bufalin can significantly impact cellular metabolism. A study on lung adenocarcinoma (LUAD) used non-targeted metabolomics to analyze the effects of bufalin intervention in a nude mouse model. interesjournals.orgnih.gov The results indicated that bufalin primarily regulated ATP-binding cassette (ABC) transporters and remodeled amino acid (AA) metabolism. nih.gov Another study investigating the synergistic effects of bufalin and cinobufagin (B1669057) on HepG2 cells through global metabolomic and lipidomic analysis also highlighted significant metabolic perturbations. researchgate.netfrontiersin.org These analyses revealed that the combination treatment modulated sphingolipid and glycerophospholipid metabolism, which are crucial for maintaining cell membrane integrity and signaling. frontiersin.org

These metabolomic findings demonstrate that the effects of bufanolides extend to the fundamental metabolic processes of the cell, providing another layer of mechanistic understanding.

Table 2: Metabolic Pathways Affected by Bufalin This table is for illustrative purposes based on available data and may not be exhaustive.

Biological SystemMetabolomics ApproachKey Altered Metabolic PathwayExample MetabolitesReference
Lung Adenocarcinoma (in vivo)Non-targeted metabolomicsAmino Acid Metabolism, ABC Transporters- interesjournals.orgnih.gov
HepG2 Cells (in vitro)Global metabolomics and lipidomicsSphingolipid Metabolism, Glycerophospholipid MetabolismSphingosine-1-phosphate, Palmitoyl phosphatidylcholine interesjournals.orgfrontiersin.org

Non-Coding RNA Modulation Studies

Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into a protein but have been shown to be critical regulators of gene expression. narilis.bethermofisher.com The study of how compounds interact with and modulate ncRNAs is a burgeoning field. There are two main subtypes of ncRNA based on size: small ncRNAs (<200 nucleotides) and long non-coding RNAs (lncRNAs) (>200 nucleotides). thermofisher.com

Research has increasingly shown that bufalin can exert its effects by modulating the expression of various ncRNAs. mdpi.comresearchgate.netnih.gov A comprehensive review highlighted that bufalin-mediated modulation of non-coding RNAs in different cancers is an area of growing interest. mdpi.comresearchgate.netnih.gov For instance, ncRNAs can regulate key signaling pathways, and bufalin has been reported to influence these pathways, in part, through its effects on ncRNAs. mdpi.comresearchgate.netnih.gov While specific interactions with 5alpha-Bufanolide are not yet detailed, the work on bufalin provides a strong precedent for this class of compounds to act as modulators of the non-coding transcriptome, which plays a significant role in both health and disease. mdpi.comfrontiersin.org

Computational Biology and Theoretical Studies

Computational approaches are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.combiorxiv.org This method is widely used to predict the binding mode and affinity of a small molecule, like a bufanolide, to a protein target.

Several studies have utilized molecular docking to investigate the interaction of bufalin with key protein targets. In a study on lung adenocarcinoma, molecular docking simulations revealed that bufalin exhibited a strong binding affinity for core targets such as Akt1, STAT3, EGFR, CASP3, and SRC. interesjournals.orgnih.gov Another study focused on renal carcinoma also used network pharmacology and molecular docking to identify potential targets of bufalin, including MAPK10 and PI3K. nih.gov Similarly, research on gastric cancer used molecular docking to predict the binding sites of bufalin on proteins like Annexin A2 and DRP1. researchgate.net These docking studies provide valuable hypotheses about the direct molecular targets of bufalin, which can then be validated experimentally.

Table 3: Predicted Protein Targets of Bufalin via Molecular Docking This table is for illustrative purposes based on available data and may not be exhaustive.

Disease ContextPredicted Protein TargetComputational MethodReference
Lung AdenocarcinomaAkt1, STAT3, EGFR, CASP3, SRCMolecular Docking, Network Pharmacology interesjournals.orgnih.gov
Renal CarcinomaMAPK10, PI3KMolecular Docking, Network Pharmacology nih.gov
Gastric CancerAnnexin A2, DRP1, TUBb, HSPA8, HSPA9Molecular Docking, Human Proteome Microarray researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and other biomolecules over time. creative-proteomics.com This technique can be used to assess the stability of a ligand-protein complex and to understand the dynamic nature of their interaction.

MD simulations have been used in conjunction with molecular docking to refine the understanding of bufalin's interactions with its targets. For example, a study on lung adenocarcinoma employed MD simulations to confirm the binding stability of bufalin with core targets like Akt1 and STAT3. interesjournals.orgnih.govresearchgate.net These simulations can reveal how the protein and ligand adapt to each other's presence and can provide a more realistic picture of the binding event than static docking poses alone. numberanalytics.comnih.gov By simulating the system over time, researchers can observe conformational changes that may be critical for the compound's biological activity. nih.gov The application of MD simulations is crucial for validating the results of molecular docking and for gaining a deeper understanding of the conformational dynamics of the bufanolide-target complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its related bufadienolide compounds, QSAR studies are instrumental in understanding the specific structural features that govern their cytotoxic and other pharmacological effects. These models are crucial for the rational design of new, more potent, and potentially less toxic derivatives.

Various 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate bufadienolides. nih.govnih.gov These studies aim to correlate the three-dimensional steric and electrostatic properties of the molecules with their observed biological activities, such as cytotoxicity against cancer cell lines. nih.govnih.gov

A pivotal study on a series of bufadienolides isolated from toad venom developed robust CoMFA and CoMSIA models to elucidate the structure-activity relationship for their anti-tumor effects. nih.gov Among a set of 47 natural bufadienolides, many demonstrated significant inhibitory effects on the proliferation of various human tumor cells. nih.gov The resulting 3D contour maps from these QSAR models identified key pharmacophoric features essential for their cytotoxic activities, providing a blueprint for future structural modifications. nih.gov

For instance, these models can highlight regions of the bufadienolide scaffold where bulky or electropositive substituents might enhance or diminish activity. This information is invaluable for medicinal chemists seeking to synthesize novel analogues with improved therapeutic profiles. nih.gov QSAR analysis has also been successfully applied to understand the activity of bufadienolides against specific cancer cell lines, including drug-resistant variants, further guiding the development of more effective chemotherapeutic agents. nih.govacs.org

The general workflow for a QSAR study on bufadienolides typically involves:

Data Set Selection: A series of bufadienolide compounds with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the QSAR model. The predictive power of the model is rigorously validated using both internal and external test sets of compounds.

The insights gained from QSAR studies provide a theoretical framework for predicting the biological activity of novel bufadienolide derivatives, thereby accelerating the drug discovery process. nih.gov

Table 1: Key Findings from 3D-QSAR Studies of Bufadienolides

QSAR MethodKey FindingsImplication for Drug DesignReference
CoMFA/CoMSIA Identified key pharmacophores responsible for anti-tumor activities of 47 natural bufadienolides.Provides reliable information for structural modification to enhance anticancer activity. nih.gov
CoMFA Developed a predictive model for cytotoxic effects on a primary liver carcinoma cell line.Enables the prediction of activity for new bufadienolide analogues. nih.gov
QSAR Analysis Elucidated essential structural requirements for activity against a colchicine-resistant liver carcinoma cell line.Guides the design of compounds to overcome drug resistance. nih.govacs.org

In Silico Pathway Analysis and Network Biology

In silico pathway analysis and network biology are powerful computational approaches used to unravel the complex mechanisms of action of bioactive compounds like this compound. These methods move beyond a single-target perspective to a systems-level understanding of how a compound influences cellular processes by analyzing its interactions with a network of proteins, genes, and pathways. nih.gov

For bufadienolides, network pharmacology has emerged as a key strategy to construct and analyze "compound-target-disease" networks. nih.govmdpi.com This approach integrates information from various databases on chemical compounds, their protein targets, and associated diseases to predict the multifaceted pharmacological effects of these natural products. nih.govmdpi.com

Bioinformatics analyses of gene expression profiles from cells treated with bufadienolide-like chemicals have revealed their influence on a wide array of signaling pathways. mdpi.comnih.gov These studies indicate that bufadienolides can modulate pathways involved in fundamental cellular processes such as RNA splicing, apoptosis, cell migration, and signal transduction cascades like the Wnt and JAK-STAT signaling pathways. mdpi.comnih.govnih.gov

One of the primary and most well-studied mechanisms of action for bufadienolides is the inhibition of the Na+/K+-ATPase enzyme. frontiersin.orgjyoungpharm.org This inhibition leads to an increase in intracellular calcium concentration, which can trigger a cascade of downstream signaling events, ultimately contributing to their cardiotonic and cytotoxic effects. frontiersin.org In silico molecular docking studies have been employed to visualize and analyze the binding interactions between bufadienolides and the Na+/K+-ATPase, providing insights into the structural basis of their inhibitory activity. jyoungpharm.org

Furthermore, network pharmacology studies have identified other potential key protein targets for bufadienolides, including the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com By targeting EGFR and its downstream signaling components like KRAS and ERK1/2, bufadienolides can exert anti-proliferative effects in cancer cells. nih.govmdpi.com These in silico predictions are often validated through experimental techniques like Western blotting to confirm the modulation of the identified protein expression levels. nih.gov

The general workflow for in silico pathway analysis and network biology of bufadienolides includes:

Target Prediction: Identifying potential protein targets of the compound using databases and computational tools.

Network Construction: Building an interaction network of the identified targets and their associated proteins.

Pathway Enrichment Analysis: Determining the biological pathways that are significantly enriched with the identified target proteins using databases like KEGG and Gene Ontology (GO). nih.govbiorxiv.org

Network Analysis and Hub Gene Identification: Analyzing the topology of the network to identify highly connected "hub" genes or proteins that may play a critical role in the compound's mechanism of action.

Through these computational approaches, a more holistic understanding of the biological effects of this compound and related compounds can be achieved, paving the way for new therapeutic applications and a better understanding of their potential toxicities. mdpi.comnih.gov

Table 2: Predicted Pathways and Targets for Bufadienolides from In Silico Analysis

Analysis TypePredicted TargetsPredicted PathwaysPotential EffectReference
Network Pharmacology Na+/K+-ATPase, EGFR, KRASEGFR signaling pathway, p-EGFR/KRAS/p-ERK1/2 signaling cascadeAnti-tumor activity in pancreatic cancer nih.govmdpi.com
Bioinformatics Analysis -RNA splicing, apoptotic process, cell migration, Wnt signaling, JAK-STAT signalingAnti-inflammatory, tumor-suppressing activities mdpi.comnih.govnih.gov
Network Pharmacology ATP1A1, GNAS, MAPK1, PRKCAMyocardial contractionAmelioration of heart failure nih.govresearchgate.net
Molecular Docking Na+/K+-ATPase-Inhibition of enzyme activity, leading to anticancer effects jyoungpharm.org

Future Research Trajectories and Unexplored Scientific Avenues

Identification of Novel Biological Targets and Therapeutic Exploitation Strategies

The primary biological target for many bufadienolides is the Na+/K+-ATPase pump. nih.gov However, emerging evidence suggests a broader range of molecular interactions that warrant further exploration. Future research will focus on identifying and validating novel biological targets to unlock new therapeutic applications.

Key Future Research Areas:

Beyond Na+/K+-ATPase: While the Na+/K+-ATPase inhibitory activity of bufadienolides is well-established, studies suggest that their anticancer effects are not solely dependent on this mechanism. d-nb.info Future research should aim to identify other direct and indirect molecular targets. For instance, some bufadienolides have been shown to interact with signaling pathways like PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin, and further investigation is needed to elucidate the precise nature of these interactions. amegroups.orgnih.govmdpi.comspandidos-publications.comfrontiersin.org

Receptor Deconvolution: Advanced chemical proteomics and affinity-based pulldown assays can be employed to systematically identify the protein binding partners of various 5α-bufanolide derivatives in different cellular contexts. This will provide a more comprehensive understanding of their polypharmacology.

Therapeutic Exploitation in New Disease Areas: While oncology is a major focus, the anti-inflammatory, antiviral, and cardiotonic properties of compounds like resibufogenin (B1668039) suggest their potential in other diseases. nih.govresearchgate.net Future studies should explore their efficacy in models of chronic inflammatory diseases, viral infections, and specific cardiovascular conditions beyond heart failure. nih.govresearchgate.net The potential of marinobufagenin (B191785) (MBG) as a biomarker and therapeutic target in chronic kidney disease and cardiovascular diseases is also an emerging area of interest. mdpi.com

Development of Advanced Synthetic and Biosynthetic Methods for Research Purposes

The limited availability of 5α-bufanolides from natural sources and the complexity of their structures present significant hurdles to extensive research. Developing more efficient and versatile synthetic and biosynthetic methods is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies and preclinical evaluation.

Advanced Methodological Pursuits:

Total Synthesis Innovations: Recent years have seen the development of more concise and efficient total syntheses of complex bufadienolides like bufalin (B1668032), resibufogenin, and cinobufagin (B1669057). jst.go.jpnih.govacs.org Future efforts will likely focus on developing even more streamlined and scalable synthetic routes, potentially utilizing novel catalytic methods and cascade reactions to construct the steroid core and install the α-pyrone ring. grantome.com

Late-Stage Functionalization: A key challenge is the synthesis of more complex, oxidized bufadienolides. nih.gov Developing methods for late-stage functionalization of the steroid skeleton would allow for the rapid generation of a wide array of derivatives from a common intermediate, facilitating more comprehensive SAR studies.

Biosynthetic Approaches: The biosynthesis of bufadienolides is complex and not fully elucidated. nih.gov However, harnessing biosynthetic pathways offers an eco-friendly and potentially cost-effective alternative to chemical synthesis. frontiersin.org Future research will involve:

Enzyme Discovery: Mining the genomes of toad species and bufadienolide-producing plants to identify and characterize the enzymes responsible for their biosynthesis, such as cytochrome P450s. nih.govsjtu.edu.cn

Metabolic Engineering: Engineering microbial hosts like Saccharomyces cerevisiae to produce bufadienolide precursors or even fully assembled compounds. nih.gov

Biotransformation: Using microbial or plant cell cultures to perform specific structural modifications on readily available bufadienolides, such as glycosylation, which can alter their properties. frontiersin.org

Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology

To fully comprehend the complex biological effects of 5α-bufanolides, an integrated approach combining chemical biology and systems biology is essential. This will allow researchers to move beyond single-target interactions and understand how these compounds affect cellular networks.

Integrative Research Strategies:

Chemical Probes: Designing and synthesizing novel 5α-bufanolide-based chemical probes (e.g., with fluorescent tags or photo-affinity labels) will be instrumental in visualizing their subcellular localization and identifying their binding partners in living cells.

Network Pharmacology: This computational approach can be used to predict the multiple targets and pathways affected by a given bufadienolide, providing a holistic view of its mechanism of action. nih.gov These predictions can then be validated experimentally.

Omics-Based Analyses: Utilizing transcriptomics, proteomics, and metabolomics to analyze the global changes in cells and tissues upon treatment with 5α-bufanolides will provide unbiased insights into their mechanisms of action and identify potential biomarkers of response.

Exploration of Mechanistic Diversity Across Various Biological Systems

The biological effects of 5α-bufanolides can vary significantly depending on the specific compound, the cell type, and the biological context. A deeper understanding of this mechanistic diversity is crucial for developing targeted therapies with improved efficacy and reduced side effects.

Areas for Mechanistic Exploration:

Cell-Type Specificity: Investigating why different cancer cell lines exhibit varying sensitivity to the same bufadienolide is a key area for future research. d-nb.infonih.gov This could be due to differences in the expression of target proteins, metabolic enzymes, or efflux pumps.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of a wide range of natural and synthetic 5α-bufanolide analogs is needed. This will help to identify the structural features responsible for specific biological activities and to design derivatives with improved therapeutic indices. mdpi.comresearchgate.net For example, studies have shown that the nature of the substituent at C-3 and the stereochemistry of the A/B ring junction can significantly impact cytotoxicity. nih.gov

Modulation of Immune Responses: Emerging evidence suggests that some bufadienolides, like bufalin, can modulate the tumor microenvironment and immune responses, for instance, by polarizing macrophages towards an anti-tumor M1 phenotype. mdpi.com Further research is needed to explore the immunomodulatory effects of this compound class and its potential for combination with immunotherapy.

Refinement of Preclinical Research Models for Enhanced Mechanistic Fidelity

To better predict the clinical efficacy of 5α-bufanolides, it is essential to move beyond simple 2D cell culture models and utilize more physiologically relevant preclinical models.

Advanced Preclinical Models:

3D Spheroid and Organoid Cultures: These models more accurately mimic the three-dimensional architecture and cell-cell interactions of tumors in vivo, providing a better platform for evaluating drug efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into immunocompromised mice, are considered a gold standard for preclinical cancer research as they retain the heterogeneity and molecular characteristics of the original tumor. sci-hub.se Evaluating 5α-bufanolides in a panel of PDX models will provide valuable data on their potential clinical utility.

Immune-Competent Animal Models: To study the immunomodulatory effects of 5α-bufanolides and their potential for combination with immunotherapy, it is crucial to use syngeneic mouse models with a fully functional immune system. sci-hub.se

Long-Term Safety Studies: While many studies have demonstrated the potent anticancer effects of bufadienolides in preclinical models, there is a lack of long-term safety data. researchgate.netnih.gov Future research must include comprehensive toxicological studies to assess the potential long-term side effects of these compounds.

Data Tables

Table 1: Investigated Biological Activities of Selected 5α-Bufanolide Derivatives

Compound Name Primary Investigated Activities Key Molecular Pathways/Targets Reference(s)
Bufalin Anticancer, Anti-inflammatory, Immunomodulatory Apoptosis induction, Cell cycle arrest, PI3K/Akt, STAT3, Wnt/β-catenin, Na+/K+-ATPase amegroups.orgmdpi.comspandidos-publications.commdpi.com
Cinobufagin Anticancer, Anti-inflammatory, Antiviral Apoptosis induction, Cell cycle arrest, EGFR, STAT3, PI3K/Akt, Na+/K+-ATPase nih.govfrontiersin.orgresearchgate.netnih.govnih.gov
Resibufogenin Anticancer, Anti-inflammatory, Antiviral, Cardiotonic Apoptosis induction, Cell proliferation inhibition, FAK/AKT/GSK3β/β-catenin, PI3K/Akt, Na+/K+-ATPase spandidos-publications.comnih.govresearchgate.netmdpi.comnih.gov

| Marinobufagenin | Cardiotonic, Vasoconstrictor | Na+/K+-ATPase | mdpi.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
5α-Bufanolide
Arenobufagin
Axin-2
Bufalin
Cinobufagin
c-Myc
Cyclin D1
LEF1
Marinobufagenin
Resibufogenin

Q & A

Q. What spectroscopic and chromatographic techniques are most reliable for structural identification of 5α-Bufanolide derivatives?

Q. How can researchers optimize the extraction and purification of 5α-Bufanolide from natural sources?

Methodological Answer: Use a phased approach:

  • Phase 1 : Screen solvents (e.g., methanol, ethyl acetate) for extraction efficiency via LC-MS.
  • Phase 2 : Apply column chromatography (silica gel or Sephadex LH-20) with gradient elution, monitoring fractions via TLC.
  • Phase 3 : Validate purity (>95%) using quantitative NMR (qNMR) and HPLC-DAD. Document variables (e.g., temperature, solvent ratios) to enable replication .

Q. What in vitro assays are appropriate for preliminary evaluation of 5α-Bufanolide’s pharmacological activity?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for Na+/K+-ATPase) over broad cytotoxicity screens. Use dose-response curves (IC₅₀ calculations) and include positive controls (e.g., ouabain for cardiotonic comparisons). Address batch variability by replicating assays across ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 5α-Bufanolide across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis with strict inclusion criteria:

  • Compare studies using standardized units (e.g., nM vs. µg/mL).
  • Control for variables: cell line origins, assay conditions (pH, incubation time).
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Publish negative results to mitigate publication bias .

Q. What strategies enhance the specificity of 5α-Bufanolide in targeting membrane-bound receptors versus intracellular targets?

Methodological Answer:

  • Use surface plasmon resonance (SPR) to quantify binding kinetics to membrane receptors.
  • Pair with confocal microscopy (fluorophore-tagged derivatives) to track intracellular localization.
  • Validate via knockout cell models or competitive binding assays with known inhibitors .

Q. How should researchers design experiments to investigate 5α-Bufanolide’s synergistic effects with other cardiotonic steroids?

Methodological Answer:

  • Apply isobolographic analysis to distinguish additive vs. synergistic interactions.
  • Use multi-omics integration (transcriptomics + metabolomics) to map pathway crosstalk.
  • Predefine synergy criteria (e.g., Combination Index <1) and statistical thresholds (e.g., p<0.01) to avoid Type I errors .

Q. What computational approaches best predict 5α-Bufanolide’s pharmacokinetic properties while minimizing in vivo testing?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to model plasma protein binding and lipid bilayer permeation.
  • Validate predictions via physiologically based pharmacokinetic (PBPK) modeling using ADMET predictor software.
  • Cross-reference with in vitro Caco-2 permeability and microsomal stability data .

Methodological Frameworks

  • For Hypothesis Testing : Adopt the PICO framework (Population: target protein; Intervention: 5α-Bufanolide; Comparison: reference inhibitors; Outcome: binding affinity) to structure research questions .
  • For Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing raw spectra, assay protocols, and crystallographic data .
  • For Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.